molecular formula C22H23ClN6 B10792637 N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B10792637
M. Wt: 406.9 g/mol
InChI Key: WIVGMFFLXFXBJZ-UHFFFAOYSA-N
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Description

N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chloro-phenylethyl group, and dimethyl substitutions on the pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: Benzylation is achieved using benzyl halides in the presence of a base.

    Addition of the chloro-phenylethyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 2-chloro-2-phenylethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-phenylethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key cellular pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C22H23ClN6

Molecular Weight

406.9 g/mol

IUPAC Name

4-N-benzyl-1-(2-chloro-2-phenylethyl)-6-N,6-N-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H23ClN6/c1-28(2)22-26-20(24-13-16-9-5-3-6-10-16)18-14-25-29(21(18)27-22)15-19(23)17-11-7-4-8-12-17/h3-12,14,19H,13,15H2,1-2H3,(H,24,26,27)

InChI Key

WIVGMFFLXFXBJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)CC(C3=CC=CC=C3)Cl)NCC4=CC=CC=C4

Origin of Product

United States

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